molecular formula C16H14F3N5O B2783148 2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2380141-89-7

2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2783148
CAS No.: 2380141-89-7
M. Wt: 349.317
InChI Key: YBSKJXSBRRGTOF-UHFFFAOYSA-N
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Description

2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors One common route involves the formation of the trifluoromethylpyrimidine intermediate, which is then reacted with a piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrimidine and piperidine rings provide structural stability. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the piperidine and pyridine-3-carbonitrile moieties.

    4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of the piperidine and pyridine-3-carbonitrile groups.

    2-(Pyridin-2-yl)pyrimidine: Similar pyrimidine and pyridine structure but without the trifluoromethyl and piperidine groups.

Uniqueness

2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and reactivity, while the piperidine and pyridine-3-carbonitrile moieties provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)13-3-7-22-15(23-13)25-12-4-8-24(9-5-12)14-11(10-20)2-1-6-21-14/h1-3,6-7,12H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSKJXSBRRGTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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